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molecular formula C6H3Cl2NO3 B181596 2,6-Dichloro-4-nitrophenol CAS No. 618-80-4

2,6-Dichloro-4-nitrophenol

Cat. No. B181596
M. Wt: 208 g/mol
InChI Key: PXSGFTWBZNPNIC-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

3,4,5-Trichloronitrobenzene (14.86 g) is added to a solution of potassium phenoxide (8.66 g) in diethylene glycol (66 mL) and the mixture is heated to 160° C. for approximately 15 hours. The resulting dark brown solution is cooled to room temperature, poured onto 100 mL cold water, and extracted twice with diethyl ether. The pooled organic extracts are washed with water, 10% aqueous sodium hydroxide, and then dried over anhydrous magnesium sulfate. Following removal of the solvent under reduced pressure the resulting oil is distilled in a Kugelrohr apparatus to provide a yellow oil that solidifies on standing. Recrystallization from ethanol-water provides the desired product as a pale yellow solid.
Quantity
14.86 g
Type
reactant
Reaction Step One
Name
potassium phenoxide
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[O-:13]C1C=CC=CC=1.[K+].O>C(O)COCCO>[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
14.86 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)[N+](=O)[O-]
Name
potassium phenoxide
Quantity
8.66 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[K+]
Name
Quantity
66 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark brown solution is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The pooled organic extracts are washed with water, 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure the resulting oil
DISTILLATION
Type
DISTILLATION
Details
is distilled in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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